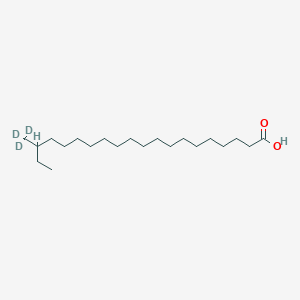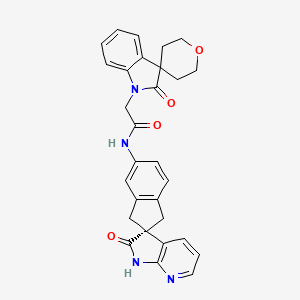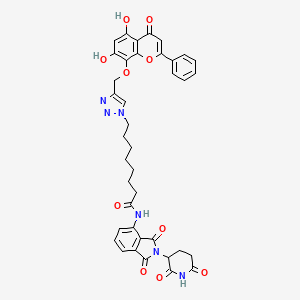
4,4-Dimethyl Retinoic acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Dimethyl Retinoic acid-d3 is a deuterated form of 4,4-Dimethyl Retinoic acid, which is a derivative of retinoic acid. Retinoic acids are known for their role in regulating cell growth, differentiation, and apoptosis. The deuterated form, this compound, is often used in scientific research to study the metabolic pathways and mechanisms of action of retinoic acids due to its stability and traceability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl Retinoic acid-d3 typically involves the deuteration of 4,4-Dimethyl Retinoic acid. This process can be achieved through various methods, including the use of deuterated reagents or catalysts. One common method involves the use of deuterated lithium aluminum deuteride (LiAlD4) as a reducing agent in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production is carried out in controlled environments to maintain the integrity of the compound.
化学反応の分析
Types of Reactions
4,4-Dimethyl Retinoic acid-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated retinoic acid derivatives.
Reduction: Reduction reactions can convert the compound into deuterated retinol or retinal.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Deuterated retinoic acid derivatives.
Reduction: Deuterated retinol and retinal.
Substitution: Various deuterated retinoid analogs depending on the substituents used.
科学的研究の応用
4,4-Dimethyl Retinoic acid-d3 is widely used in scientific research due to its stability and traceability. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of retinoic acids.
Biology: Helps in understanding the role of retinoic acids in cell differentiation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating skin disorders and certain types of cancer.
Industry: Used in the development of new retinoid-based drugs and cosmetic products.
作用機序
4,4-Dimethyl Retinoic acid-d3 exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis. The binding of this compound to these receptors activates the transcription of target genes, leading to various physiological effects.
類似化合物との比較
Similar Compounds
4,4-Dimethyl Retinoic acid: The non-deuterated form of the compound.
All-trans Retinoic acid: A naturally occurring retinoic acid with similar biological activity.
13-cis Retinoic acid: Another isomer of retinoic acid used in medical treatments.
Uniqueness
4,4-Dimethyl Retinoic acid-d3 is unique due to its deuterated nature, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in scientific research for studying the detailed mechanisms of retinoic acid action and metabolism.
特性
分子式 |
C22H32O2 |
|---|---|
分子量 |
331.5 g/mol |
IUPAC名 |
(2E,4E,6E,8E)-3-methyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)-7-(trideuteriomethyl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+/i1D3 |
InChIキー |
XRAHVFWRNAIIPG-UTEHXIMUSA-N |
異性体SMILES |
[2H]C([2H])([2H])/C(=C\C=C\C(=C\C(=O)O)\C)/C=C/C1=C(C(CCC1(C)C)(C)C)C |
正規SMILES |
CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(E)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12427005.png)


![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 3-methylbut-2-enoate](/img/structure/B12427025.png)
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)



![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
![(2E)-6-[6-(3-methoxy-3-oxopropyl)-3a,6,9b-trimethyl-7-(prop-1-en-2-yl)-1H,2H,3H,4H,7H,8H,9H,9aH-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12427051.png)

![(2R,3R,4S,5S,6R)-2-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12427067.png)

